Receptor Subtype Preference: VIP Displays 3- to 10-Fold Higher Affinity for VPAC1 Over VPAC2
Vasoactive Intestinal Polypeptide (VIP) interacts with high affinity to two subclasses of G protein-coupled receptors, VPAC1 and VPAC2, and has a 3- to 10-fold preference for VPAC1 over VPAC2 receptors [1]. This receptor subtype bias is a quantifiable property that distinguishes native VIP from engineered analogs designed for VPAC2 selectivity, such as Hexanoyl[A19]VIP which exhibits a 1,000-fold preference for VPAC2 with an IC50 of 1 nM [2].
| Evidence Dimension | Receptor subtype preference |
|---|---|
| Target Compound Data | VPAC1 preference: 3- to 10-fold over VPAC2 |
| Comparator Or Baseline | Hexanoyl[A19]VIP analog: 1,000-fold preference for VPAC2 over VPAC1 |
| Quantified Difference | Native VIP exhibits a modest VPAC1 bias (3-10×), whereas engineered analogs can achieve >1,000× VPAC2 selectivity. |
| Conditions | Recombinant human VPAC1 and VPAC2 receptors expressed in CHO cells |
Why This Matters
This receptor bias defines the physiological signaling profile of endogenous VIP and informs the selection of native peptide versus engineered analogs for specific VPAC1- or VPAC2-mediated pathway studies.
- [1] Van Rampelbergh J, et al. Characterization of a novel VPAC(1) selective agonist and identification of the receptor domains implicated in the carboxyl-terminal peptide recognition. Br J Pharmacol. 2000;130(4):819-826. View Source
- [2] Hexanoylation of a VPAC2 receptor-preferring ligand markedly increased its selectivity and potency. (Referenced via PubMed ID 15063009). View Source
